molecular formula C16H25BrN4O2 B3008075 Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate CAS No. 2377032-80-7

Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate

Cat. No. B3008075
CAS RN: 2377032-80-7
M. Wt: 385.306
InChI Key: YMJIHSOGJVFWBL-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including inhibitors of soluble epoxide hydrolase, nociceptin antagonists, and anticancer drugs .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was achieved through a four-step process starting from commercially available piperidin-4-ylmethanol, with a high total yield of 71.4% . Another derivative, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, was synthesized and characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives have been studied using X-ray diffraction (XRD) and density functional theory (DFT). For instance, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD and compared with the optimized structure obtained from DFT calculations . Similarly, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed details about the conformation of the piperazine ring and the dihedral angles between the rings in the molecule .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their transformation into biologically active molecules. For example, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involved a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, which is crucial for the synthesis of crizotinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives have been characterized using spectroscopic methods such as NMR, MS, FT-IR, and elemental analysis. These studies provide information on the molecular weight, functional groups, and structural confirmation of the synthesized compounds . Additionally, computational methods like DFT have been used to predict molecular electrostatic potential, frontier molecular orbitals, and vibrational frequencies, which are important for understanding the reactivity and stability of these compounds .

Scientific Research Applications

Anticancer Drug Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound closely related to Tert-butyl 4-[[5-bromopyrazin-2-yl)methylamino]methyl]piperidine-1-carboxylate, is significant as an intermediate for small molecule anticancer drugs. Its synthesis involves multiple steps, including nucleophilic substitution and oxidation reactions. This compound is particularly relevant in the context of the PI3K/AKT/mTOR pathway in cancer, emphasizing its potential role in developing effective anticancer drugs resistant to current treatments (Zhang, Ye, Xu, & Xu, 2018).

Synthesis of Vandetanib Intermediate

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another closely related compound, serves as a key intermediate in the synthesis of Vandetanib, a drug used for certain types of cancer treatment. This synthesis involves acylation, sulfonation, and substitution processes (Wang, Wang, Tang, & Xu, 2015).

Intermediate for Nociceptin Antagonists

An efficient and practical asymmetric synthesis method has been developed for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate. This compound is a valuable intermediate for synthesizing nociceptin antagonists, highlighting its potential application in pain management and drug development (Jona et al., 2009).

Synthesis of Biologically Active Compounds

The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally similar to the one , is important for creating biologically active compounds like crizotinib. This synthesis, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, contributes to the development of pharmaceuticals (Kong et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN4O2/c1-16(2,3)23-15(22)21-7-5-12(6-8-21)11-20(4)14-10-18-13(17)9-19-14/h9-10,12H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJIHSOGJVFWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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